Cas no 1506864-67-0 (4-(2-chloro-4-methylphenyl)butan-2-one)

4-(2-Chloro-4-methylphenyl)butan-2-one is a chlorinated aromatic ketone with a molecular formula of C11H13ClO. This compound features a butan-2-one backbone substituted with a 2-chloro-4-methylphenyl group, imparting distinct chemical reactivity and stability. Its structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty chemicals. The chloro and methyl substituents enhance its utility in cross-coupling reactions and further functionalization. With a defined purity and consistent composition, it is suitable for research and industrial applications requiring precise molecular frameworks. Proper handling and storage are recommended due to its reactive functional groups.
4-(2-chloro-4-methylphenyl)butan-2-one structure
1506864-67-0 structure
Product name:4-(2-chloro-4-methylphenyl)butan-2-one
CAS No:1506864-67-0
MF:C11H13ClO
MW:196.673322439194
CID:6277844
PubChem ID:83699156

4-(2-chloro-4-methylphenyl)butan-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(2-chloro-4-methylphenyl)butan-2-one
    • 1506864-67-0
    • EN300-1967121
    • Inchi: 1S/C11H13ClO/c1-8-3-5-10(11(12)7-8)6-4-9(2)13/h3,5,7H,4,6H2,1-2H3
    • InChI Key: DSMBLWXNTUMKSS-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C)C=CC=1CCC(C)=O

Computed Properties

  • Exact Mass: 196.0654927g/mol
  • Monoisotopic Mass: 196.0654927g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 2.8

4-(2-chloro-4-methylphenyl)butan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1967121-5.0g
4-(2-chloro-4-methylphenyl)butan-2-one
1506864-67-0
5g
$3396.0 2023-06-03
Enamine
EN300-1967121-5g
4-(2-chloro-4-methylphenyl)butan-2-one
1506864-67-0
5g
$2028.0 2023-09-16
Enamine
EN300-1967121-0.1g
4-(2-chloro-4-methylphenyl)butan-2-one
1506864-67-0
0.1g
$615.0 2023-09-16
Enamine
EN300-1967121-10g
4-(2-chloro-4-methylphenyl)butan-2-one
1506864-67-0
10g
$3007.0 2023-09-16
Enamine
EN300-1967121-0.5g
4-(2-chloro-4-methylphenyl)butan-2-one
1506864-67-0
0.5g
$671.0 2023-09-16
Enamine
EN300-1967121-10.0g
4-(2-chloro-4-methylphenyl)butan-2-one
1506864-67-0
10g
$5037.0 2023-06-03
Enamine
EN300-1967121-0.25g
4-(2-chloro-4-methylphenyl)butan-2-one
1506864-67-0
0.25g
$642.0 2023-09-16
Enamine
EN300-1967121-1.0g
4-(2-chloro-4-methylphenyl)butan-2-one
1506864-67-0
1g
$1172.0 2023-06-03
Enamine
EN300-1967121-0.05g
4-(2-chloro-4-methylphenyl)butan-2-one
1506864-67-0
0.05g
$587.0 2023-09-16
Enamine
EN300-1967121-2.5g
4-(2-chloro-4-methylphenyl)butan-2-one
1506864-67-0
2.5g
$1370.0 2023-09-16

Additional information on 4-(2-chloro-4-methylphenyl)butan-2-one

Comprehensive Overview of 4-(2-chloro-4-methylphenyl)butan-2-one (CAS No. 1506864-67-0)

4-(2-chloro-4-methylphenyl)butan-2-one (CAS No. 1506864-67-0) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and fine chemical synthesis. This compound, characterized by its unique chloro-methylphenyl and butanone structural motifs, serves as a versatile intermediate in the development of bioactive molecules. Its molecular formula, C11H13ClO, and precise structure make it a subject of interest for researchers exploring structure-activity relationships (SAR) and drug design.

In recent years, the demand for high-purity intermediates like 4-(2-chloro-4-methylphenyl)butan-2-one has surged, driven by advancements in targeted drug delivery and personalized medicine. Researchers frequently search for "synthesis methods for 1506864-67-0" or "applications of chloro-methylphenyl butanone derivatives," reflecting its relevance in modern chemistry. The compound's chloro-substituted aromatic ring enhances its reactivity, enabling its use in cross-coupling reactions and catalysis, which are critical for developing novel therapeutics.

From an industrial perspective, 4-(2-chloro-4-methylphenyl)butan-2-one is valued for its role in producing flavor and fragrance compounds. Its ketone functionality allows for further derivatization, making it a key building block in creating synthetic musk or aromatic aldehydes. This aligns with the growing consumer trend toward sustainable and synthetic alternatives in perfumery, as evidenced by searches for "eco-friendly fragrance ingredients."

The compound's physicochemical properties, such as its moderate solubility in organic solvents and stability under controlled conditions, further underscore its utility. Analytical techniques like HPLC and GC-MS are commonly employed to ensure its purity, a topic often queried as "analytical methods for CAS 1506864-67-0." Additionally, its low environmental persistence compared to heavier halogenated compounds makes it a preferable choice in green chemistry initiatives.

In the context of intellectual property, 4-(2-chloro-4-methylphenyl)butan-2-one has been cited in patents related to antimicrobial agents and anti-inflammatory drugs. This highlights its potential in addressing global health challenges, such as antibiotic resistance, a hot topic in scientific and public discourse. Searches for "novel antimicrobial intermediates" often lead to derivatives of this compound, emphasizing its strategic importance.

Looking ahead, the versatility of CAS No. 1506864-67-0 positions it as a critical component in material science and agrochemical innovation. Its adaptability in forming polymeric coatings or crop protection agents aligns with the rising demand for high-performance materials and sustainable agriculture solutions. As research continues, this compound is poised to play a pivotal role in bridging gaps between laboratory discoveries and industrial applications.

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